molecular formula C7H3F3N2O B8632095 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B8632095
M. Wt: 188.11 g/mol
InChI Key: LVARHHCPFKBPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolo[2,3-B]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. Pathways such as the inhibition of kinase activity or disruption of protein-protein interactions are commonly involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of three fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

3,3,5-trifluoro-1H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C7H3F3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)

InChI Key

LVARHHCPFKBPPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen peroxide (30% aqueous solution, 0.984 mL, 9.63 mmol) was added dropwise to a stirred mixture of 2-amino-5-fluoropyridine (0.540 g, 4.82 mmol), ferrocene (0.090 g, 0.482 mmol), and ethyl bromodifluoroacetate (1.862 mL, 14.45 mmol) in DMSO (24 mL) under an argon atmosphere. The mixture was stirred at room temperature for 18 h. Sulfuric acid (0.514 mL, 9.63 mmol) was added, and the reaction mixture was stirred at room temperature for another 24 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified by silica gel column chromatography eluting with EtOAc in hexanes to yield the title compound (0.248 g, 1.318 mmol, 27.4% yield) as a brown solid. M+1: 189.1.
Quantity
0.984 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1.862 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0.514 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.